Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
描述
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and an ethyl acetate side chain. This structure is integral to its role as a key intermediate in synthesizing celecoxib derivatives, which are cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory and anticancer properties .
属性
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIOYLBFTVQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with a trifluoromethyl-substituted pyrazole. One common method includes the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethyl group into the pyrazole ring, followed by esterification with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Unfortunately, the available search results do not offer an extensive focus specifically on the applications of "Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate". However, the search results do provide some relevant information regarding the chemical context, synthesis, and applications of related compounds, which can help infer potential applications of the specified compound.
Synthesis and Chemical Context
- Synthesis of Pyrazole Derivatives: One search result details a protocol for synthesizing polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, noting the challenges in cross-coupling reactions involving trifluoromethyl-substituted pyrazole precursors .
- Preparation of Intermediates: Another search result mentions the use of 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile and -carbothiamide derivatives as intermediates in the preparation of fungicides for crop protection .
- Reaction Conditions: The preparation of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-acetic acid from 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate is described, involving reaction with potassium carbonate in N-dimethylformamide, followed by hydrolysis .
Potential Applications
- Agrochemicals and Pharmaceuticals: Pyrazoles, in general, have potential applications in the agrochemical and medicinal chemistry industries, such as pesticides and anti-inflammatory medications . The presence of a trifluoromethyl group can enhance the bioactivity and metabolic stability of these compounds .
- Fluorinated Drugs and Agrochemicals: Fluorine-containing compounds are prevalent in pharmaceuticals, with a growing trend towards fluorinated drugs dominating the market. Fluorination can fine-tune physicochemical properties like lipophilicity, water solubility, and metabolic stability .
- Biological Activity: Heterocyclic systems containing pyrazole-1,2,3-triazole scaffolds exhibit anticancer, antimycobacterial, antibacterial, and nematicidal properties .
General Information on Fluorinated Compounds
- Role of Fluorine: Fluorine enhances bioactivity and metabolic stability in pharmaceuticals and can alter the physicochemical properties of active ingredients in agrochemicals .
- Metabolic Stability: Introducing fluorine can increase a compound's stability against oxidation processes, which is valuable in drug development . The strong carbon-fluorine bond can block hydroxylation of C-H bonds, increasing metabolic stability .
作用机制
The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the target and context .
相似化合物的比较
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Ring
Halogenated Derivatives
- Molecular Weight: 340.07 g/mol (vs. 236.19 g/mol for the target compound). Applications: Halogenation may improve binding affinity in receptor studies or serve as a precursor for imaging probes .
Alkyl and Cyano Substituents
- Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate: Structure: A methyl group at the 3-position and CF₃ at the 5-position. Synthesis: Prepared via alkylation of 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate under mild conditions (ambient temperature, 80.6% yield) .
- Ethyl 2-(3-(4-butyl-1H-1,2,3-triazol-1-yl)-4-cyano-1H-pyrazol-1-yl)acetate: Structure: Incorporates a triazole ring and cyano (-CN) group, increasing polarity. Synthesis: Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 99% yield, showcasing the efficiency of click chemistry . Applications: Enhanced binding specificity in biological targets due to the triazole’s hydrogen-bonding capability .
Complex Heterocyclic Systems
Fused Cyclopropane and Cyclopenta Rings
- Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (28) :
Pyrazolo-Pyridine Hybrids
- Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Structure: Combines pyrazole and pyridine rings with a cyclopropyl group. Molecular Weight: 393.4 g/mol. Applications: Potential use in kinase inhibitors due to the pyridine moiety’s role in ATP-binding site interactions .
Functional Group Modifications
Thioacetate Derivatives
- Ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate (CAS 1002535-18-3):
Peptide-Conjugated Derivatives
- Ethyl 2-((tert-butoxycarbonyl)amino)-2-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)acetate (2p): Structure: Integrates a sulfonamide and Boc-protected amino acid moiety. Yield: 37%, reflecting challenges in multi-step syntheses . Applications: Designed for targeted drug delivery, leveraging sulfonamide’s affinity for serum proteins .
生物活性
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, with the CAS number 380872-50-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C₈H₉F₃N₂O₂
- Molecular Weight : 222.16 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl acetate moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound involves a two-step reaction process:
- Formation of the Pyrazole Ring : 3-(trifluoromethyl)-1H-pyrazole is reacted with potassium carbonate in acetonitrile.
- Acetylation : Ethyl bromoacetate is added to the mixture and heated to yield the final product .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antibacterial agents .
Antiviral Properties
This compound has been evaluated for its antiviral activity against measles virus. In vitro assays indicated that the compound effectively inhibits viral replication through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral lifecycle .
Anticancer Potential
The compound has shown promising results in cancer research. Studies involving breast cancer cell lines (MDA-MB-231) revealed that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism involves microtubule destabilization, which is crucial for cancer cell division .
Table of Biological Activity Data
| Activity Type | Model System | Concentration (μM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 10 - 100 | Significant inhibition |
| Antiviral | Measles virus | 0.5 - 5 | Inhibition of viral replication |
| Anticancer | MDA-MB-231 (breast cancer) | 1 - 10 | Induction of apoptosis |
| Cytotoxicity | HepG2 (liver cancer) | 10 - 20 | Reduced cell viability |
常见问题
Q. What are the common synthetic routes for Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation of pyrazole precursors with ethyl haloacetates. For example:
- Method A : Reacting 3-(trifluoromethyl)pyrazole with ethyl chloroacetate in DMF using K₂CO₃ as a base at room temperature yielded 80.6% product after aqueous workup .
- Method B : Substituting K₂CO₃ with Cs₂CO₃ in DMSO at 0–21°C resulted in 70% yield but generated regioisomeric byproducts (e.g., 22% side product in ) .
Key factors : Base strength (Cs₂CO₃ > K₂CO₃) affects reaction rate and selectivity, while solvent polarity (DMSO vs. DMF) may influence solubility and side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C/¹⁹F NMR : Essential for confirming regiochemistry and trifluoromethyl group presence. For example, ¹⁹F NMR in resolves trifluoromethyl signals at −60 to −65 ppm in CDCl₃ .
- X-ray crystallography : Used to resolve ambiguities in molecular geometry (e.g., pyrazole ring planarity and acetoxy group orientation, as in ) .
- LCMS/HPLC : Validates purity and detects regioisomeric impurities (e.g., used LCMS for byproduct identification) .
Advanced Research Questions
Q. How can researchers mitigate regioisomer formation during alkylation of pyrazole precursors?
- Temperature control : Lower temperatures (e.g., 0°C in ) reduce kinetic competition between N1 and N2 alkylation .
- Steric/electronic directing groups : Introducing electron-withdrawing groups (e.g., cyano in ) at specific pyrazole positions can bias alkylation to the desired site .
- Chromatographic separation : Flash chromatography with gradient elution (e.g., cyclohexane/EtOAc) isolates regioisomers, as demonstrated in .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?
- Low melting point : The compound’s oily consistency (e.g., describes it as a "light yellow liquid") complicates crystallization. Slow evaporation in non-polar solvents (e.g., hexane/EtOAc) promotes crystal growth .
- Hydrogen bonding : The acetoxy group forms weak intermolecular hydrogen bonds (e.g., C=O⋯H–C interactions), requiring high-resolution data collection (e.g., synchrotron sources) to resolve .
Q. How does the trifluoromethyl group influence reactivity and spectroscopic properties?
- Electron-withdrawing effect : The -CF₃ group stabilizes the pyrazole ring via inductive effects, reducing susceptibility to electrophilic attacks .
- NMR splitting : The ¹⁹F nucleus splits adjacent proton signals (e.g., pyrazole C-H protons in ), complicating spectral interpretation .
- Metabolic stability : In medicinal chemistry analogs (e.g., celecoxib derivatives in ), -CF₃ enhances resistance to oxidative degradation .
Q. What alternative reagents or conditions improve low-yield syntheses?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to traditional heating (noted in ’s 16-hour stirring) .
- Phase-transfer catalysts : Quaternary ammonium salts (e.g., TBAB) can enhance alkylation efficiency in biphasic systems .
- Solvent screening : Polar aprotic solvents like DMAc or NMP may improve pyrazole solubility and reduce side reactions compared to DMF/DMSO .
Methodological Troubleshooting
Q. How should researchers address discrepancies in reported yields for similar syntheses?
Q. What strategies validate structural assignments when crystallography is unavailable?
- 2D NMR (COSY, HSQC) : Correlate proton-carbon connectivity to confirm substituent positions .
- Comparative analysis : Cross-reference spectral data with structurally characterized analogs (e.g., ’s celecoxib derivatives) .
Structure-Activity Relationship (SAR) Considerations
Q. How do modifications to the acetoxy group impact biological activity in related compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
